molecular formula C10H14O3 B8452163 2,6-Dimethylol-4-ethylphenol

2,6-Dimethylol-4-ethylphenol

Cat. No.: B8452163
M. Wt: 182.22 g/mol
InChI Key: UIBRZPKYAKGQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethylol-4-ethylphenol is a phenolic compound of high interest in advanced materials science and synthetic chemistry. It serves as a key multifunctional monomer in the research and development of phenolic resins and other thermosetting polymers. The presence of reactive hydroxymethyl groups at the 2 and 6 positions allows it to undergo polycondensation reactions, contributing to the formation of highly cross-linked polymer networks with robust mechanical properties, thermal stability, and chemical resistance. Researchers utilize this compound to modify and enhance the performance characteristics of novolac- and resole-type resins. Its specific structure, which includes the 4-ethyl substituent, can be explored to fine-tune the properties of the resulting polymers, such as flexibility, hydrophobicity, and cure kinetics. As a chemical intermediate, this compound provides a versatile platform for the synthesis of more complex molecules and specialty chemicals. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and conduct all procedures in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4-ethyl-2,6-bis(hydroxymethyl)phenol

InChI

InChI=1S/C10H14O3/c1-2-7-3-8(5-11)10(13)9(4-7)6-12/h3-4,11-13H,2,5-6H2,1H3

InChI Key

UIBRZPKYAKGQQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)CO)O)CO

Origin of Product

United States

Synthetic Methodologies for 2,6 Dimethylol 4 Ethylphenol

Traditional Synthetic Routes and Their Evolution

The cornerstone of 2,6-Dimethylol-4-ethylphenol synthesis has historically been the base-catalyzed hydroxymethylation of 4-ethylphenol (B45693). This method, while effective, has undergone significant refinement to improve efficiency and selectivity.

The reaction of 4-ethylphenol with formaldehyde (B43269) in the presence of a base catalyst is the most conventional method for producing this compound. The base, typically an alkali hydroxide (B78521) such as sodium hydroxide or potassium hydroxide, deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This intermediate then attacks the electrophilic carbon of formaldehyde.

The reaction proceeds in a stepwise manner, with the initial formation of a mixture of 2-hydroxymethyl-4-ethylphenol and, to a lesser extent, other isomers. Subsequent reaction with another molecule of formaldehyde leads to the desired 2,6-disubstituted product. The ethyl group at the para position effectively blocks reaction at that site, directing the hydroxymethylation to the ortho positions.

A representative synthesis, analogous to the preparation of similar hydroxymethylated phenols, involves reacting 4-ethylphenol with an excess of formaldehyde in an aqueous solution containing a stoichiometric amount of a base like sodium hydroxide. The reaction is typically carried out at or near room temperature for an extended period to ensure complete di-substitution.

For instance, in a process analogous to the synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol, 4-ethylphenol would be reacted with formalin (an aqueous solution of formaldehyde) in the presence of sodium hydroxide and water. prepchem.com The reaction mixture is stirred for several days at a controlled temperature, followed by neutralization to yield the desired product.

Achieving high yield and selectivity for the 2,6-dimethylol derivative over mono-substituted or other byproducts is a primary objective in the synthesis. Several reaction parameters significantly influence the outcome:

Molar Ratio of Reactants: The ratio of formaldehyde to 4-ethylphenol is a critical factor. A molar excess of formaldehyde is generally employed to drive the reaction towards di-substitution. However, an excessively high ratio can lead to the formation of polymeric byproducts.

Catalyst Concentration: The concentration of the base catalyst affects the rate of the reaction. Higher concentrations can accelerate the formation of the phenoxide ion, but may also promote side reactions.

Temperature: The reaction is typically conducted at moderate temperatures. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions and reduced selectivity.

Reaction Time: Sufficient reaction time is necessary to ensure the completion of the di-hydroxymethylation. The optimal time is often determined empirically by monitoring the disappearance of the starting material and mono-substituted intermediates.

ParameterEffect on Yield and SelectivityTypical Range
Formaldehyde/4-Ethylphenol Molar Ratio Higher ratios favor di-substitution but can increase byproducts.2:1 to 4:1
Base Catalyst Concentration Increases reaction rate; optimal concentration needed to avoid side reactions.0.5 to 1.5 equivalents
Temperature Higher temperatures increase rate but may decrease selectivity.20°C to 50°C
Reaction Time Longer times needed for complete di-substitution.24 to 96 hours

This table presents generalized trends in the optimization of the base-catalyzed hydroxymethylation of 4-ethylphenol. Specific optimal conditions may vary based on the exact experimental setup.

Advanced and Green Synthesis Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

While traditional base catalysis is effective, research has explored the use of more advanced catalytic systems to enhance the efficiency and selectivity of the hydroxymethylation reaction. These include:

Phase-Transfer Catalysts: These catalysts can facilitate the reaction between reactants in different phases (e.g., an aqueous formaldehyde solution and an organic solution of 4-ethylphenol), leading to increased reaction rates and potentially milder reaction conditions.

Heterogeneous Catalysts: The use of solid acid or base catalysts can simplify product purification and catalyst recovery. For example, modified zeolites or functionalized resins can be employed. These catalysts offer the advantage of being easily separated from the reaction mixture by filtration.

Organocatalysts: Metal-free organic molecules can also catalyze the hydroxymethylation reaction, offering a more environmentally friendly alternative to metal-based catalysts.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. In the context of this compound synthesis, this can be achieved through:

Solvent-Free Reactions: Conducting the reaction in the absence of a solvent, where the reactants themselves act as the reaction medium, can significantly reduce waste. This approach is often facilitated by heating the reaction mixture to a molten state.

Aqueous Synthesis: Utilizing water as the solvent is an inherently green approach. Given that formaldehyde is commonly supplied as an aqueous solution (formalin), this method is particularly well-suited for the hydroxymethylation of phenols.

Continuous flow chemistry has emerged as a powerful tool for green synthesis. In this approach, reactants are continuously pumped through a reactor, where they mix and react. This methodology offers several advantages over traditional batch processing:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to improved reaction rates and selectivity.

Improved Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic reactions or the handling of hazardous materials.

Scalability: Scaling up a continuous flow process is often simpler than for a batch process, as it typically involves running the system for a longer duration or using parallel reactors.

Automation and Integration: Flow systems can be readily automated and integrated with online monitoring and purification steps, leading to more efficient and streamlined processes.

The application of continuous flow technology to the synthesis of this compound has the potential to offer a safer, more efficient, and scalable manufacturing process, aligning with the principles of green chemistry.

Purification Techniques for Academic Research Purity Standards

Achieving the high purity of this compound required for academic research, particularly for its use as a monomer in polymerization reactions, necessitates the use of rigorous purification techniques. The primary impurities in the crude product typically include unreacted 4-ethylphenol, monomethylol derivatives (2-hydroxymethyl-4-ethylphenol), and low molecular weight condensation products. A combination of recrystallization and chromatographic methods is generally employed to isolate the monomer in a highly pure form.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle of this method relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. For this compound, an effective recrystallization process involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.

The choice of solvent is crucial for successful recrystallization. An ideal solvent should exhibit a steep solubility curve for this compound, meaning it should dissolve a large amount of the compound at high temperatures and a significantly smaller amount at low temperatures. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals. A mixed solvent system is often employed to achieve the desired solubility characteristics.

Table 1: Potential Solvent Systems for Recrystallization of Hydroxymethylated Phenols

Solvent/Solvent SystemRationale for Use
WaterDue to the polar hydroxyl groups, hydroxymethylated phenols have some solubility in hot water, which decreases significantly upon cooling.
Toluene-HeptaneToluene can dissolve the compound at elevated temperatures, and the addition of a non-polar solvent like heptane (B126788) as an anti-solvent can induce crystallization upon cooling.
Ethanol-WaterEthanol is a good solvent for phenolic compounds, and the addition of water can decrease the solubility to promote crystallization.
Ethyl Acetate-HexaneEthyl acetate (B1210297) can dissolve the compound, and hexane (B92381) can be used as an anti-solvent to facilitate precipitation of the pure product.

The effectiveness of recrystallization is often assessed by the melting point of the purified product, which should be sharp and within a narrow range for a pure compound, and by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to confirm the chemical structure and absence of impurities.

Chromatographic Methods

For achieving the highest purity standards, particularly for applications like polymerization where monomer purity is critical, recrystallization alone may be insufficient. In such cases, chromatographic techniques are employed. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for the isolation and purification of compounds from complex mixtures.

In the context of purifying this compound, a reverse-phase HPLC approach is typically suitable. In this technique, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

A gradient elution method, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the desired product from closely related impurities. The selection of the mobile phase is critical and usually involves a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape.

Table 2: Illustrative Preparative HPLC Parameters for Purification of Hydroxymethylated Phenols

ParameterCondition
Column Preparative C18 (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-50% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 280 nm
Injection Volume Dependent on sample concentration and column loading capacity

Following chromatographic separation, the fractions containing the pure this compound are collected, and the solvent is removed, typically by rotary evaporation, to yield the highly pure monomer. The purity is then confirmed using analytical HPLC, NMR spectroscopy, and melting point analysis.

Reaction Mechanisms and Kinetics of 2,6 Dimethylol 4 Ethylphenol

Mechanistic Pathways of Methylol Group Reactivity

The formation and subsequent reactions of 2,6-Dimethylol-4-ethylphenol are governed by well-established pathways common to phenol-formaldehyde chemistry.

The synthesis of this compound from 4-ethylphenol (B45693) and formaldehyde (B43269) proceeds via an electrophilic aromatic substitution reaction. byjus.comquora.com The hydroxyl group (-OH) on the phenol (B47542) ring is a powerful activating group, which increases the electron density of the aromatic ring, particularly at the ortho (positions 2 and 6) and para (position 4) positions. byjus.comquora.com This enhanced nucleophilicity makes the ring highly susceptible to attack by electrophiles. byjus.com

In this specific case, the para position is already occupied by an ethyl group, thereby directing the substitution of the methylol groups to the two available ortho positions. The reaction is typically catalyzed by a base, which deprotonates the phenol to form a phenoxide ion. This ion is an even more potent activator of the aromatic ring, further facilitating the electrophilic attack. thaiscience.info The electrophile is formaldehyde, which reacts to form hydroxymethylphenols. byjus.com

Step 1 (Catalyst Action): The base catalyst (e.g., NaOH) deprotonates 4-ethylphenol, forming the highly reactive 4-ethylphenoxide ion.

Step 2 (Electrophilic Attack): The electron-rich ortho positions of the phenoxide ion attack two molecules of formaldehyde.

Step 3 (Product Formation): Subsequent protonation yields the final product, this compound.

Once formed, the methylol groups of this compound are highly reactive and can undergo self-condensation reactions, which is the basis for the polymerization and curing of the resin. researchgate.net These reactions primarily follow two mechanistic pathways, especially during heating or under catalytic influence:

Formation of Methylene (B1212753) Bridges: A methylol group on one molecule can react with an activated ortho or para position on another phenol ring. This condensation reaction eliminates a molecule of water and forms a stable methylene bridge (-CH₂-) linking the two phenolic units.

Formation of Ether Bridges: Two methylol groups from different molecules can react with each other. This process also results in the elimination of a water molecule and forms a dibenzyl ether bridge (-CH₂-O-CH₂-).

Studies on model compounds like 2-hydroxymethylphenol and 4-hydroxymethylphenol have shown that these self-condensation reactions lead to the formation of various dimeric and trimeric compounds. researchgate.net The formation of methylene bridges is generally favored at higher temperatures and under acidic conditions, while ether bridges are more commonly formed under neutral or mildly basic conditions at lower temperatures. These ether linkages can subsequently rearrange or eliminate formaldehyde to form more stable methylene bridges.

Kinetic Studies of Polymerization Initiation and Propagation

The kinetics of resole resin formation and curing are complex due to the variety of reactive species and parallel reactions. thaiscience.inforesearchgate.net Researchers employ various kinetic models to describe the process, often using techniques like Differential Scanning Calorimetry (DSC) to measure the heat evolved during the curing reactions. researchgate.netcapes.gov.br

Several models have been proposed to predict the behavior of these systems:

Nth-Order Models: These models assume the reaction rate is proportional to the concentration of reactants raised to some power (the order of the reaction). While simple, they can be effective in describing specific stages of the curing process.

Autocatalytic Models: The curing of phenolic resins can sometimes be autocatalytic, meaning a product of the reaction acts as a catalyst, leading to an acceleration in the reaction rate. These models incorporate a term to account for this self-acceleration.

Mechanistic Models: More complex models, such as the one developed by Zavitsas, attempt to account for each individual reaction step, including the formation of various methylolphenols and their subsequent condensation. thaiscience.info These models involve a large number of kinetic parameters but can provide a more detailed and accurate prediction of the concentrations of different species over time. thaiscience.inforesearchgate.net

A study on a resole resin found that the curing rate could be well-described by a pseudo first-order kinetic model with an apparent activation energy of 87.3 kJ/mol. researchgate.net Another study identified two distinct reaction peaks using DSC, suggesting two independent cure reactions with different activation energies that could be modeled separately. capes.gov.br

Kinetic Model TypeDescriptionTypical Application in Phenolic Resin PolymerizationActivation Energy (Ea) Range (kJ/mol)
Pseudo First-OrderAssumes the reaction rate depends on the concentration of only one reactant, simplifying complex systems.Often used to model the overall curing behavior of resole resins under specific industrial conditions. researchgate.net~70 - 90 researchgate.netcnrs.fr
Arrhenius ModelRelates the rate constant of a chemical reaction to the absolute temperature.Used to determine the activation energy from isothermal rheological or calorimetric data. cnrs.fr~72 cnrs.fr
Autocatalytic ModelsIncludes a term where the reaction rate is proportional to both the reactant and product concentrations.Describes reactions that accelerate over time, which can occur during the complex cross-linking of some phenolic resins.Varies widely depending on the specific system.
Mechanistic Models (e.g., Zavitsas)A comprehensive model based on the individual elementary reaction steps and ionic equilibria.Predicts the concentration of individual hydroxymethylphenol species and oligomers during the initial stages of resole formation. thaiscience.infoN/A (calculates individual rate constants)

Catalysis is a critical factor in controlling the reaction rates of both the formation and polymerization of this compound. For resole-type resins, alkaline catalysts are predominantly used. acs.org

Type of Catalyst: Strong bases like sodium hydroxide (B78521) (NaOH) or weaker bases like triethylamine can be used. The choice of catalyst can influence the relative rates of addition and condensation reactions, as well as the final structure of the resin. researchgate.net Metallic catalysts, such as metallic magnesium, have also been shown to effectively catalyze the phenol-formaldehyde condensation. google.com In contrast, acid catalysts like sulfuric acid or trichloroacetic acid are used to produce novolac-type resins and are generally not used for the synthesis of dimethylolphenols. google.comproquest.com

Catalyst Concentration and pH: The rate of the base-catalyzed reaction is highly dependent on the pH of the mixture. The reaction rate generally increases with pH as more of the phenol is converted to the highly reactive phenoxide ion. thaiscience.info However, at very high pH, the concentration of the formaldehyde electrophile can be affected, leading to an optimal pH for the reaction, often around pH 10.

Temperature: As with most chemical reactions, temperature plays a crucial role. The initial formation of methylolphenols is typically carried out at moderate temperatures (e.g., 30-70 °C) to control the exothermic reaction. thaiscience.info The subsequent condensation and curing reactions require higher temperatures (e.g., above 80 °C) to achieve significant cross-linking and polymerization. cnrs.fr

Formation of Oligomeric and Polymeric Structures

The self-condensation reactions of the methylol groups are the fundamental steps in building larger molecules from the this compound monomer. This step-growth polymerization process leads to the formation of a complex mixture of oligomers and, eventually, a highly cross-linked polymer network.

The process begins with the formation of dimers, where two monomer units are linked by either a methylene or a dibenzyl ether bridge. These dimers still possess reactive methylol groups and open positions on their aromatic rings, allowing them to react further. This leads to the formation of trimers, tetramers, and higher oligomers. researchgate.net

As the reaction progresses, particularly with the application of heat, the molecular weight of the system increases. The growing oligomeric chains begin to branch and cross-link, leading to a significant increase in viscosity. Eventually, the system reaches a "gel point," where a three-dimensional network extends throughout the material, transforming the liquid resin into an infusible and insoluble solid thermoset polymer. The extensive cross-linking provided by the two methylol groups on each monomer unit is responsible for the characteristic thermal stability and chemical resistance of the final cured phenolic resin.

Pathway to Resole Formation

The formation of this compound is a key intermediate step in the synthesis of resole-type phenolic resins. Resoles are produced through the reaction of a phenol with an excess of formaldehyde under alkaline conditions asianpubs.orgwikipedia.org. In this specific case, 4-ethylphenol is the phenolic precursor. The reaction proceeds via the base-catalyzed addition of formaldehyde to the phenol ring, a process known as hydroxymethylation or methylolation.

The mechanism is initiated by the deprotonation of the 4-ethylphenol by a basic catalyst (e.g., sodium hydroxide), forming a phenoxide anion. This anion is a more potent nucleophile than the neutral phenol molecule. The negative charge is delocalized across the aromatic ring, particularly activating the ortho and para positions for electrophilic attack wikipedia.org. Since the para position is already occupied by an ethyl group, the reaction with formaldehyde occurs exclusively at the two available ortho positions (positions 2 and 6).

The reaction can be summarized in two main stages:

Formation of Monomethylolphenols: The phenoxide ion attacks the electrophilic carbon of formaldehyde, leading to the formation of mono-substituted hydroxymethylphenols. Given the two reactive ortho sites, both 2-methylol-4-ethylphenol and 6-methylol-4-ethylphenol are formed.

Formation of Dimethylolphenol: As the reaction continues and with formaldehyde in molar excess, the remaining ortho position on the monomethylolphenol intermediates can undergo a second hydroxymethylation. This leads to the target compound, this compound asianpubs.org.

The rate of this base-catalyzed reaction increases with pH, typically reaching a maximum around a pH of 10 wikipedia.org. The resulting product, this compound, is a key building block (an A-stage resin component) that can subsequently undergo polymerization during the curing stage to form a hardened, three-dimensional network.

Cross-Linking Mechanisms in Curing

The curing of resole resins, which contain reactive methylol phenols like this compound, is a thermosetting process initiated by heat, typically around 120°C wikipedia.org. This process, also known as polycondensation, involves the cross-linking of the monomeric and oligomeric units to form a rigid, three-dimensional polymer network (a C-stage resin). The primary reactions involve the condensation of the hydroxymethyl (methylol) groups.

Because the para position on this compound is blocked by the ethyl group, cross-linking must proceed through the ortho-methylol groups. The main mechanisms are:

Formation of Dibenzyl Ether Bridges: Two methylol groups from adjacent molecules can condense to form a dibenzyl ether linkage, with the elimination of a water molecule. This is often the initial and predominant reaction at lower curing temperatures (below 150°C).

2 HOC₆H₂(CH₂OH)(C₂H₅) → HOC₆H₂(C₂H₅)-CH₂-O-CH₂-HOC₆H₂(C₂H₅) + H₂O

Formation of Methylene Bridges: At higher temperatures (above 150°C), the dibenzyl ether bridges can become unstable. They can decompose to form more stable methylene bridges (-CH₂-) and release formaldehyde semanticscholar.org. Alternatively, a methylol group can react directly with an available ortho or para position on another phenol ring to form a methylene bridge and eliminate water semanticscholar.orgresearchgate.net. Since the para position is blocked in this compound, this reaction would occur at an ortho site of a less substituted phenol, if present, or between two methylol groups leading to the same eventual methylene bridge after formaldehyde elimination. The formation of these methylene bridges results in a highly cross-linked, rigid network structure characteristic of cured phenolic resins wikipedia.org.

The self-condensation of ortho-hydroxymethyl phenols is a critical reaction in the curing process. The kinetics of this reaction can be influenced by various factors, including temperature and the presence of accelerators.

Table 1: Influence of Accelerators on the Self-Condensation Rate of 2-Hydroxymethylphenol (a model compound for ortho-methylol phenols) at 20°C.
ConditionAcceleratorObserved Effect on Reaction RateProposed Mechanism
ControlNoneBaseline self-condensation rateDirect condensation or Quinone Methide formation
Test 1Ethyl FormateSignificantly increased rate of condensationTransesterification followed by SN2 displacement or Quinone Methide formation researchgate.net
Test 2Propylene CarbonateSignificantly increased rate of condensation ncsu.eduTransesterification followed by SN2 displacement or Quinone Methide formation researchgate.net
Test 3γ-ButyrolactoneSignificantly increased rate of condensation ncsu.eduTransesterification followed by SN2 displacement or Quinone Methide formation researchgate.net

Advanced Material Science Applications of 2,6 Dimethylol 4 Ethylphenol Derivatives

Utilization as a Key Monomer in High-Performance Resins

The precisely placed functional groups on the 2,6-Dimethylol-4-ethylphenol molecule enable its use as a primary monomer in the formulation of high-performance resins. These resins are characterized by their superior thermal stability, chemical resistance, and mechanical strength, properties which are directly influenced by the monomer's structure.

The structure of this compound is particularly advantageous for engineering novel phenolic resin architectures. Unlike standard phenol-formaldehyde resins which can exhibit random branching, the use of pre-methylolated monomers like this compound allows for more controlled polymerization pathways. This control facilitates the synthesis of resins with specific characteristics, such as high molecular weight, narrow molecular weight distribution, and defined repeating structures.

By reacting this compound with other phenols (e.g., phenol (B47542), m-cresol), researchers can produce a series of novolac resins with alternating co-condensation structures. This architectural control leads to materials with exceptional properties. For instance, resins synthesized from related dimethylol phenols have demonstrated high molecular weights (MW) of 20,000-30,000 and excellent resistance to alcohol and alkali, making them suitable for specialized applications like photosensitive compositions and printing plates. Phenolic resins as a class are known for their excellent char-forming characteristics, which is a critical property for materials used in high-temperature or oxidative environments. researchgate.net The inherent stability of the phenolic backbone contributes to higher thermo-oxidative stability compared to many epoxy resins. researchgate.net

Table 1: Properties of Novel Resins from Dimethylol Phenol Monomers

Resin TypeMolecular Weight (MW)MW/MN RatioKey PropertiesPotential Applications
p-Cresol/Phenol Resin20,000-30,00015-20Excellent alcohol and alkali resistancePhotosensitive compositions
p-/m-Cresol Resin~25,000<15Good alkali, heat, and etching resistanceResists, Printing plates

Thermosetting polymers are materials that cure or harden into a rigid, three-dimensional network structure upon heating, a process that is irreversible. Due to its three functional groups (one phenolic hydroxyl and two methylol groups), this compound is an ideal monomer for forming such highly cross-linked networks. These networks are the basis of thermosetting polymer matrices used in demanding structural applications. txst.edu

Phenolic resins derived from this monomer serve as the matrix in composite materials, binding together reinforcement fibers like glass or carbon. txst.edu The resulting thermosets are noted for their performance in high-temperature and chemical environments. txst.edu The polycondensation reaction of the monomer leads to the formation of a rigid structure with high dimensional stability and resistance to creep. scientific.net Systems based on these resins, such as epoxy-novolac hybrids, are used for printed circuit boards, electrical encapsulation, and protective coatings for metal due to their high crosslink density and ability to withstand continuous high operating temperatures. txst.edu

Functionalization and Derivatization for Enhanced Material Properties

The inherent reactivity of the hydroxyl groups in this compound allows for its chemical modification. This functionalization is a key strategy for creating derivatives with tailored properties, expanding the application scope of the resulting materials far beyond those of conventional phenolic resins.

The phenolic and benzyl (B1604629) alcohol groups of this compound can be chemically altered to introduce new functionalities and control the curing behavior of the resin. One approach involves reacting the phenolic hydroxyl group to form esters or other linkages, which can alter the polymer's flexibility or solubility. researchgate.net Another strategy is to add pendant groups with unsaturation to the aromatic nucleus, enabling addition-cure mechanisms instead of condensation reactions. researchgate.net This is advantageous as it avoids the release of volatile byproducts (like water) during curing, which can create voids in the final material.

Furthermore, modifications can be designed to incorporate specific elements for enhanced performance. For example, the synthesis of polymers containing 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) moieties into a poly(phenylene oxide) backbone, a structure related to phenolic resins, is a known strategy to impart flame retardancy. researchgate.net Similarly, end-capping phenolic oligomers with amine groups allows for the preparation of advanced thermosets like benzoxazines, which are known for their low dissipation factors, making them suitable for high-frequency communication applications. mdpi.com

Hybrid organic-inorganic materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). acs.org The structure of this compound makes it an excellent ligand for creating such hybrid materials. Upon deprotonation, its three oxo donor groups can coordinate with metal ions, acting as a bridging ligand to form complex, high-nuclearity clusters. acs.org

The rigidity of the phenyl backbone prevents all three donor groups from binding to a single metal center, promoting the formation of extended networks. acs.org This property has been exploited to synthesize organic-inorganic hybrid materials containing a variety of metal centers, including:

Titanium (IV): Forms dinuclear and tetranuclear complexes. acs.org

Iron (III) and Lanthanides (Ln): Creates heterometallic "butterfly" Fe₂Ln₂ motifs with specific magnetic properties. acs.org

Manganese (II/III): Can result in large, mixed-valence clusters, such as a nonadecanuclear manganese complex with a high spin ground state. acs.org

These hybrid materials are of great interest for applications in magnetism, catalysis, and functional coatings. The sol-gel process is a common method for preparing these materials, where functional organic molecules are incorporated into an inorganic matrix (like silica) as it forms. acs.orgresearchgate.net

Application in Composites and Nanocomposites

The high strength and thermal stability of phenolic resins derived from monomers like this compound make them excellent matrix materials for composites and nanocomposites. The addition of fillers, particularly at the nanoscale, can further enhance their performance, overcoming some of the inherent brittleness of the neat resin. springerprofessional.deacs.org

The interaction between the nanofiller and the phenolic matrix is critical to the performance of the composite. springerprofessional.de Various nanofillers have been incorporated into phenolic matrices to improve mechanical, thermal, and other properties.

Layered Silicates (Clays): Montmorillonite (MMT) clay can be dispersed into a phenolic resin matrix via methods like melt intercalation. acs.org The resulting nanocomposites show an intercalated structure where the polymer chains penetrate the galleries of the clay layers. This leads to significant improvements in mechanical properties; for instance, novolac/organoclay nanocomposites exhibit better flexural and Izod impact strength than the unmodified resin. iau.ir

Carbon Nanotubes (CNTs): Incorporating multi-walled carbon nanotubes (MWNTs) into a phenolic resin, often through in-situ polymerization, results in nanocomposites with improved thermal stability. researchgate.net The strong adhesion between the well-dispersed nanotubes and the polymer matrix also enhances mechanical strength, with reported improvements of up to 18% in tensile strength and 266% in impact strength when combined with other fibers. springerprofessional.de

Inorganic Nanoparticles: Other nanofillers such as nano-silica, carbon black, and various metal carbides (boron, silicon, zirconium) have been shown to enhance the thermal properties of phenolic resins. researchgate.net For example, modifying a phenolic resin with nano-titanium particles can form a mesh-like structure within the coating, filling defects and increasing the barrier properties against corrosion. acs.org This modification significantly improves corrosion resistance, as demonstrated in salt spray tests. acs.org

Table 2: Performance Enhancement of Phenolic Nanocomposites

NanofillerPreparation MethodObserved Property ImprovementReference
Montmorillonite (Organoclay)Melt MixingImproved flexural and Izod impact strength iau.ir
Multi-Walled Carbon Nanotubes (MWCNT)In-situ PolymerizationEnhanced thermal stability; Increased tensile, flexural, and impact strength researchgate.netspringerprofessional.de
Layered Silicate-Improved ablative performance
Nano-TitaniumPhysicochemical dispersionSignificantly improved corrosion resistance; Enhanced coating adhesion acs.org
Boron Carbide (nano)Mechanical DispersionRemarkable improvement in thermal stability researchgate.net

Interfacial Interactions in Reinforced Materials

The performance of reinforced materials is critically dependent on the quality of the interface between the reinforcing agent (like fibers or fillers) and the polymer matrix. Phenolic resins derived from substituted phenols, such as this compound, play a crucial role in enhancing these interfacial interactions. The hydroxyl groups present in the phenolic structure are key to promoting adhesion between the polymer and the reinforcement. oup.com

Effective interfacial bonding is essential for stress transfer from the matrix to the reinforcing fibers. Poor compatibility between hydrophilic plant fibers and a hydrophobic polymer matrix, for instance, can be overcome by pretreating the fibers with agents like silane (B1218182) coupling agents, which improves the interfacial compatibility with phenolic resins. frontiersin.org The phenolic hydroxyl groups can form strong hydrogen bonds and, in some cases, covalent bonds with the surface of the reinforcing materials, leading to a significant improvement in the mechanical properties of the composite. akrochem.com

Research on phenolic composites with various reinforcements has highlighted several mechanisms that contribute to enhanced interfacial adhesion:

Wetting and Surface Energy: The ability of the phenolic resin to effectively wet the surface of the reinforcement is a prerequisite for strong bonding. The formulation of the resin can be tailored to match the surface energy of the reinforcing fibers.

Chemical Bonding: Surface treatments of fibers can introduce functional groups that react with the methylol groups of the phenolic resin during curing, forming a robust chemical link at the interface.

Mechanical Interlocking: A rougher fiber surface can lead to mechanical interlocking with the resin matrix, further enhancing the interfacial strength.

The table below summarizes the effect of different interfacial modification strategies on the mechanical properties of phenolic resin composites.

Interfacial Modification StrategyReinforcementEffect on Mechanical Properties
Silane Coupling Agent TreatmentRice Straw FibersImproved static bending strength and elastic modulus. frontiersin.org
Hydrothermal TreatmentRice Straw FibersEnhanced mechanical performance and water resistance. frontiersin.org
Enzyme TreatmentRice Straw FibersIncreased static bending strength. frontiersin.org

Matrix Reinforcement Strategies

Strategies to reinforce the phenolic matrix often involve the incorporation of secondary fillers or the modification of the resin chemistry. For example, the addition of fillers like silica (B1680970) nanoparticles can improve the mechanical and thermal properties of the composite. as-proceeding.com The uniform dispersion of these fillers within the resin matrix is crucial for achieving the desired reinforcement effect.

The cross-linking density of the phenolic resin is a key parameter that can be controlled to tailor the mechanical properties of the final composite. This can be influenced by the curing conditions (temperature and pressure) and the use of different curing agents or catalysts. akrochem.com The resulting rigid matrix provides excellent support for the reinforcing fibers, preventing them from buckling under compressive loads.

Key characteristics of phenolic resin matrices that contribute to reinforcement include:

High Cross-link Density: Results in a rigid and dimensionally stable material. wikipedia.org

Thermal Stability: Allows the composite to be used in high-temperature applications. as-proceeding.com

Chemical Resistance: Protects the composite from degradation in harsh chemical environments. unicheminc.com

The following table details the impact of different matrix reinforcement approaches on the properties of phenolic composites.

Matrix Reinforcement StrategyAdditive/ModifierImpact on Composite Properties
Filler IncorporationSilica NanoparticlesIncreased density, hardness, and thermal stability. as-proceeding.com
Resin BlendingEpoxy ResinImproved mechanical and electrical properties. as-proceeding.com
Fiber ReinforcementGlass, Carbon, Basalt FibersEnhanced mechanical strength and durability. bu.edusemanticscholar.org

Advanced Adhesion and Coating Technologies

The inherent properties of phenolic resins, such as excellent adhesion, thermal stability, and chemical resistance, make them highly suitable for advanced adhesive and coating formulations.

Formulations for Specialized Adhesives

Phenolic resins are a cornerstone in the formulation of high-performance adhesives for demanding industrial applications. unicheminc.com They can be used as the primary binder or as a modifying agent to enhance the properties of other adhesive systems. Phenolic-based adhesives are known for their ability to bond a wide variety of substrates, including metals, wood, and composites. akrochem.com

Specialized adhesive formulations often involve blending phenolic resins with other polymers, such as epoxy resins or polyvinyl butyral, to achieve a balance of properties like flexibility, toughness, and adhesive strength. google.com For instance, the combination of epoxy and phenolic resins results in adhesives with superior chemical resistance and durability, making them suitable for harsh environments. unicheminc.com

The curing of phenolic adhesives typically requires heat, which initiates the cross-linking reaction and the formation of a strong, irreversible bond. hmroyal.com The addition of catalysts or hardeners, such as hexamethylenetetramine, can accelerate the curing process. akrochem.comgoogle.com

The table below presents examples of specialized adhesive formulations incorporating phenolic resins.

Adhesive FormulationKey ComponentsCuring MechanismPrimary Applications
Epoxy-PhenolicEpoxy Resin, Phenolic ResinHeat-curedBonding in harsh chemical environments. unicheminc.com
Phenolic-Polyvinyl ButyralPhenolic Resin, Polyvinyl Butyral, HexamethylenetetramineHeat-cured with hardenerStructural bonding with high adhesive strength. google.com
Rubber-based PhenolicPhenolic Resin, Nitrile RubberHeat-curedBonding of dissimilar materials like wood-to-rubber. akrochem.com

Development of Protective and Functional Coatings

Phenolic resins are extensively used in the formulation of protective and functional coatings due to their excellent resistance to heat, chemicals, and corrosion. chempoint.com These coatings are applied to various substrates to enhance their durability and performance in challenging service conditions.

Phenolic coatings can be formulated as either pure phenolic systems or as hybrids with other resins like epoxies, polyesters, or alkyds to improve properties such as flexibility and adhesion. chempoint.com For example, epoxy-phenolic coatings combine the chemical resistance of phenolics with the durability of epoxies, creating a robust coating suitable for tank linings and industrial equipment. unicheminc.com

The application of phenolic coatings often involves a thermal curing process to achieve the desired high cross-link density and protective properties. chempoint.com These coatings find use in a wide array of industries, including:

Metal Packaging: Interior coatings for food and beverage cans. chempoint.com

Industrial Maintenance: Protective linings for tanks, pipes, and machinery. chempoint.com

Electrical Insulation: Coatings for wires and electrical components. chempoint.com

Recent developments have also focused on creating more sustainable coating solutions, including waterborne epoxy resins that can be cured with phenolic systems, reducing the emission of volatile organic compounds (VOCs). researchgate.net

The following table summarizes the properties and applications of different types of phenolic-based coatings.

Coating TypeKey PropertiesTypical Applications
Pure PhenolicHigh chemical and heat resistance, hardness. doxuchem.comLaboratory countertops, abrasive materials. youtube.com
Epoxy-PhenolicExcellent corrosion and chemical resistance, high adhesion. chempoint.comTank linings, industrial and marine coatings. chempoint.com
Alkyd-PhenolicGood durability and adhesion. chempoint.comMetal surface coatings. chempoint.com
Phenolic-UrethaneGood flexibility and chemical resistance. chemijournal.comCoatings for steel and other substrates.

Structural Elucidation and Advanced Spectroscopic Investigations of 2,6 Dimethylol 4 Ethylphenol and Its Oligomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2,6-Dimethylol-4-ethylphenol. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a fundamental assessment of the molecule's structure by identifying the different chemical environments of the hydrogen and carbon atoms, respectively. Although specific experimental spectra for this compound are not widely published, a highly accurate prediction of the chemical shifts can be derived from the analysis of structurally similar compounds, such as 4-ethylphenol (B45693) and other hydroxymethyl-substituted phenols. researchgate.netnih.govmatrix-fine-chemicals.comnih.gov

The ¹H NMR spectrum is expected to show distinct signals for each unique proton group. The two aromatic protons, being chemically equivalent due to the molecule's symmetry, should appear as a singlet. The protons of the two equivalent hydroxymethyl (-CH₂OH) groups will also produce a singlet. The ethyl group at the 4-position will present a characteristic quartet for its methylene (B1212753) (-CH₂) protons and a triplet for its methyl (-CH₃) protons, arising from spin-spin coupling with each other. The labile protons of the phenolic and alcoholic hydroxyl groups would typically appear as broad singlets, which can be confirmed by D₂O exchange.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale
Ar-H~6.9-7.1 (s, 2H)~128-130Aromatic protons in an electron-rich ring.
-CH₂OH~4.6-4.8 (s, 4H)~60-65Benzylic methylene protons adjacent to a hydroxyl group.
Phenolic -OH~8.0-9.5 (br s, 1H)-Acidic proton on the phenolic hydroxyl group.
Alcoholic -OH~4.5-5.5 (br s, 2H)-Protons on the primary alcohol groups.
-CH₂CH₃~2.5-2.7 (q, 2H)~28-30Methylene protons of the ethyl group, split by the methyl group.
-CH₂CH₃~1.1-1.3 (t, 3H)~15-17Methyl protons of the ethyl group, split by the methylene group.
C-OH (Ar)-~150-155Aromatic carbon directly bonded to the phenolic hydroxyl group.
C-CH₂OH (Ar)-~125-130Aromatic carbons bearing the hydroxymethyl substituents.
C-Et (Ar)-~135-140Aromatic carbon substituted with the ethyl group.

To unambiguously confirm the structural assignments made from 1D NMR, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, mapping out the covalent bond framework and spatial proximities.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For this compound, a key cross-peak would be observed between the methylene quartet (~2.6 ppm) and the methyl triplet (~1.2 ppm) of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. It would show correlations between the aromatic proton singlet and its corresponding aromatic carbon signal, the hydroxymethyl proton signal to the benzylic carbon signal, and the ethyl group's CH₂ and CH₃ protons to their respective carbon signals.

The aromatic protons showing cross-peaks to the quaternary carbons (C-OH, C-CH₂OH, C-Et), confirming the substitution pattern.

The hydroxymethyl protons (-CH₂OH) correlating with the adjacent aromatic carbons (C-CH₂OH and C-H).

The ethyl methylene protons (-CH₂CH₃) correlating with the aromatic carbon to which the ethyl group is attached (C-Et).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular structure through fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₀H₁₄O₃), the theoretical exact monoisotopic mass is 182.0943 g/mol . HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thereby confirming the elemental composition and distinguishing it from other isomers or compounds with the same nominal mass. Analysis of the fragmentation pattern can also provide structural information, with likely initial fragmentation pathways involving the loss of water (H₂O) or formaldehyde (B43269) (CH₂O) from the hydroxymethyl groups.

During polymerization or under certain storage conditions, this compound monomers can undergo self-condensation to form oligomers. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an ideal technique for characterizing the resulting distribution of these oligomers. This "soft" ionization method allows for the analysis of large molecules with minimal fragmentation.

In a MALDI-TOF analysis of a partially oligomerized sample, the spectrum would display a series of peaks corresponding to the monomer, dimer, trimer, and higher-order oligomers. Each peak in the series would be separated by the mass of the monomeric repeating unit (164.08 g/mol , corresponding to the loss of one water molecule during the condensation reaction to form a methylene bridge). The resulting ions are typically observed as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). The relative intensity of these peaks provides a semi-quantitative overview of the oligomer distribution and the average degree of polymerization.

Expected MALDI-TOF Data for Oligomers of this compound

Oligomer Structure Formula Exact Mass (u) Expected [M+Na]⁺ (m/z)
MonomerC₁₀H₁₄O₃C₁₀H₁₄O₃182.09205.08
DimerC₂₀H₂₄O₄C₂₀H₂₄O₄328.17351.16
TrimerC₃₀H₃₄O₅C₃₀H₃₄O₅474.24497.23
TetramerC₄₀H₄₄O₆C₄₀H₄₄O₆620.31643.30

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups, which are typically involved in hydrogen bonding. Aliphatic C-H stretching from the ethyl and hydroxymethyl groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be observed just above 3000 cm⁻¹. Vibrations corresponding to C=C stretching in the aromatic ring are expected around 1500-1600 cm⁻¹. Strong bands corresponding to C-O stretching of the primary alcohols and the phenol (B47542) would be visible in the 1000-1250 cm⁻¹ region. chem-soc.sinist.gov

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring C=C stretching vibrations would be expected to produce strong Raman signals. The symmetric C-H stretching modes would also be readily observed. The O-H stretching vibration, while dominant in the IR spectrum, typically yields a weaker signal in the Raman spectrum. The complementary nature of IR and Raman provides a more complete vibrational profile of the molecule.

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
O-H Stretch (Hydrogen-bonded)3200 - 3500IR (Strong, Broad) / Raman (Weak)
C-H Stretch (Aromatic)3000 - 3100IR (Medium) / Raman (Strong)
C-H Stretch (Aliphatic)2850 - 3000IR (Strong) / Raman (Strong)
C=C Stretch (Aromatic Ring)1500 - 1620IR (Medium) / Raman (Strong)
O-H Bend (Phenol)1330 - 1410IR (Medium)
C-O Stretch (Phenol)1200 - 1260IR (Strong)
C-O Stretch (Primary Alcohol)1000 - 1075IR (Strong)

Vibrational Assignments and Band Interpretation

Key Vibrational Modes in Phenol-Formaldehyde Resins:

Phenolic resins, such as those formed from the polymerization of this compound, exhibit a series of characteristic vibrational bands. A broad and strong absorption band is typically observed in the region of 3600-3200 cm⁻¹ in the FTIR spectrum, which is indicative of the O-H stretching vibrations of the phenolic and methylol hydroxyl groups. The breadth of this peak suggests significant intermolecular and intramolecular hydrogen bonding.

The aromatic nature of the compound is confirmed by the presence of C=C stretching vibrations of the benzene (B151609) ring, which typically appear in the 1610-1580 cm⁻¹ and 1510-1470 cm⁻¹ regions. The C-H stretching vibrations of the methylene (-CH₂-) and methylol (-CH₂OH) groups are expected in the 2915-2848 cm⁻¹ range.

A strong peak characteristic of the C-O stretching vibration of the phenolic group is generally found around 1220 cm⁻¹. Furthermore, the C-O bending vibration of the methylol group can be observed near 1010 cm⁻¹. The substitution pattern on the aromatic ring can be inferred from the out-of-plane C-H bending vibrations in the 900-750 cm⁻¹ region.

The following table summarizes the expected vibrational assignments for a resol-type phenolic resin, which would be structurally similar to the polymer derived from this compound.

Wavenumber (cm⁻¹)Assignment
3600-3200O-H stretching (phenolic and methylol)
3080-3010Aromatic C-H stretching
2915-2848Aliphatic C-H stretching (-CH₂-, -CH₃)
1610-1580Aromatic C=C stretching
1510-1470Aromatic C=C stretching
1478Methylene bridge C-H bending
1370Phenolic O-H in-plane bending
1220Phenolic C-O stretching
1116Methylene-ether bridge C-O-C bending
1010Methylol C-O bending
900-750Aromatic C-H out-of-plane bending

In-situ Monitoring of Polymerization Reactions

The real-time monitoring of the polymerization of this compound into a resol-type resin is crucial for understanding the reaction kinetics and controlling the final properties of the polymer. In-situ spectroscopic techniques, particularly FTIR and Raman spectroscopy, are powerful tools for this purpose. nih.gov

By immersing a probe directly into the reaction vessel, the chemical transformations can be followed as they occur. nih.gov For instance, in-line FTIR spectroscopy can track the consumption of reactants and the formation of products by monitoring the changes in the intensity of their characteristic absorption bands. nih.gov

During the condensation reaction of this compound, the following changes in the FTIR spectrum would be anticipated:

A decrease in the intensity of the bands associated with the methylol groups as they react to form methylene and ether bridges.

An increase in the intensity of bands corresponding to the formation of methylene bridges (around 1478 cm⁻¹) and methylene-ether bridges (around 1116 cm⁻¹). nih.gov

Changes in the broad O-H stretching band as the extent of hydrogen bonding evolves with the growing polymer network.

Raman spectroscopy offers a complementary in-situ method. It is particularly advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water. The curing process of phenolic resins can be followed by observing changes in the Raman bands corresponding to the monomer and the developing polymer structure. This technique provides valuable insights into the degree of condensation and cross-linking as a function of time and temperature.

X-ray Diffraction and Crystallography for Solid-State Structure

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in the solid state. These methods are applicable to both crystalline monomers and the more complex structures of polymeric materials.

Single-Crystal X-ray Diffraction of Monomer and Derivatives (Standard structural tool)

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous structural information for a crystalline compound. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.

A search of the crystallographic literature did not yield a specific single-crystal structure for this compound. However, the crystal structure of a closely related compound, 4-bromo-2,6-bis(hydroxymethyl)phenol, has been determined and provides valuable insights into the likely structural features of this compound. researchgate.net

In the crystal structure of 4-bromo-2,6-bis(hydroxymethyl)phenol, the molecule exhibits extensive hydrogen bonding. researchgate.net The hydroxyl groups of the methylol substituents and the phenolic hydroxyl group all participate in a network of intermolecular hydrogen bonds, creating a stable, three-dimensional structure. researchgate.net It is highly probable that this compound would adopt a similar hydrogen-bonded network in the crystalline state. The presence of the ethyl group in the para position is not expected to significantly alter the fundamental hydrogen bonding motifs observed in the bromo-analogue.

The table below presents the crystallographic data for 4-bromo-2,6-bis(hydroxymethyl)phenol, which can serve as a model for understanding the potential crystal packing of this compound. researchgate.net

Parameter4-bromo-2,6-bis(hydroxymethyl)phenol researchgate.net
Chemical FormulaC₈H₉BrO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.365(4)
b (Å)14.479(4)
c (Å)8.433(2)
β (°)112.72(3)
Volume (ų)829.5
Z4

Powder X-ray Diffraction for Polymeric Materials (For polymer morphology/structure)

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the morphology and structure of polymeric materials. Unlike single-crystal XRD, PXRD is performed on a sample consisting of a large number of randomly oriented crystallites. The resulting diffraction pattern is a plot of scattered X-ray intensity versus the diffraction angle (2θ).

For polymeric materials, PXRD can distinguish between crystalline and amorphous structures. Crystalline polymers produce sharp diffraction peaks at specific angles, corresponding to the ordered arrangement of polymer chains in the crystal lattice. In contrast, amorphous polymers, which lack long-range order, produce broad, diffuse scattering patterns.

Phenolic resins, including novolacs and resols, are generally known to be amorphous in nature. The polymerization of this compound, a resol-type monomer, is expected to lead to a highly cross-linked, three-dimensional network structure. This complex and irregular network inhibits the regular packing of polymer chains required for crystallization.

Therefore, the PXRD pattern of a cured polymer derived from this compound would be expected to show a broad, featureless "hump" characteristic of an amorphous material, rather than sharp Bragg peaks. This amorphous nature is a key feature of phenolic resins and contributes to many of their useful properties, such as their good dimensional stability and resistance to chemical attack.

Synthesis and Reactivity of Derivatives and Analogues of 2,6 Dimethylol 4 Ethylphenol

Structural Modifications and Their Impact on Reactivity

Structural alterations to the 2,6-Dimethylol-4-ethylphenol molecule are a key strategy for controlling its reactivity, particularly in polymerization and cross-linking reactions. These modifications can be broadly categorized into changes in the alkyl group at the 4-position and chemical transformations of the methylol groups.

The nature of the alkyl substituent at the para-position (the 4-position) of the phenol (B47542) ring plays a significant role in the reactivity of 2,6-dimethylolphenols. This influence stems from a combination of electronic and steric effects. Varying the alkyl group from ethyl to larger or bulkier groups such as tert-butyl, octyl, or dodecyl can modulate the molecule's reaction kinetics and the properties of the resulting products.

Research has shown that ortho and para-alkyl phenols generally exhibit higher reactivity toward formaldehyde (B43269) during the initial synthesis of methylolphenols compared to meta-substituted variants. However, the size of the para-alkyl group can introduce steric hindrance, which affects subsequent reactions at the ortho-methylol groups. For instance, a very large alkyl group can partially shield the reactive sites, potentially slowing down polymerization or cross-linking reactions. Conversely, the electronic effect of alkyl groups, which are electron-donating, can increase the electron density of the aromatic ring, thereby activating it for electrophilic substitution and influencing the acidity of the phenolic hydroxyl group.

Studies on various 2,6-dimethylol-4-alkylphenols, used as curing agents, have included a range of substituents like t-butyl, t-amyl, and tt-octyl. The choice of the alkyl group can enforce a specific conformation that may be crucial for the material's final properties. In some contexts, extending the alkyl chain from methyl to ethyl or isopropyl has been shown to maintain or even enhance the biological or chemical activity of the parent compound, suggesting that the binding sites of interacting molecules can accommodate these larger groups.

Table 1: Impact of 4-Position Alkyl Substituent on Reactivity

Substituent Group Primary Effect Impact on Reactivity
Ethyl (in parent) Baseline Standard reactivity for small alkyl groups.
Methyl Electronic Similar to ethyl, acts as an electron-donating group.
tert-Butyl Steric & Electronic Increases steric hindrance, potentially slowing reactions at ortho positions. Electron-donating nature activates the ring.
n-Octyl Steric & Lipophilic Increases lipophilicity. Long chain may sterically hinder reactions, especially at lower temperatures.

The two methylol (-CH₂OH) groups at the ortho positions are the primary sites of reactivity in this compound, driving condensation and polymerization reactions. Modifying these groups is a direct way to control the molecule's functionality. Etherification is a key modification that replaces the hydroxyl hydrogen of the methylol group with an alkyl or aryl group, forming an ether linkage (-CH₂OR).

This transformation can be achieved through reactions like the Williamson ether synthesis, where the methylol group (acting as an alcohol) is deprotonated with a base and then reacted with an alkyl halide. Such a modification effectively "caps" the reactive methylol group, preventing it from participating in the typical self-condensation reactions that form methylene (B1212753) or dibenzyl ether bridges, which are fundamental to the curing of phenolic resins.

The impact of etherification on reactivity is profound. An etherified derivative, such as a 2,6-bis(alkoxymethyl)-4-ethylphenol, will exhibit significantly different chemical behavior. It would be unable to undergo the acid- or base-catalyzed polymerization characteristic of resoles. Instead, the ether groups might be stable or could be cleaved under specific, often harsh, conditions to regenerate the reactive methylol functionality. This strategy can be used to create more stable, less reactive phenolic resins with a longer shelf life, which can be activated for curing on demand. During the thermal curing of resoles, the condensation between two methylol groups can also form a dibenzyl ether bridge, representing an in-situ etherification that is a key intermediate step in the formation of a cross-linked network.

Synthesis of Multifunctional Phenolic Monomers

Building upon the basic structure of this compound, more complex, multifunctional monomers can be synthesized. These advanced precursors are designed to impart specific properties, such as flame retardancy, enhanced thermal stability, or antioxidant capabilities, to the final polymeric materials.

The design of advanced phenolic precursors involves the strategic incorporation of additional functional groups onto the phenol backbone. This transforms the simple monomer into a specialized building block for high-performance materials.

For example, phosphorus-containing groups can be introduced to create flame-retardant polymers. One synthetic route involves reacting a precursor like 2,6-dimethylphenol (B121312) with acyl chlorides and then with a phosphorus compound like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) to yield a DOPO-substituted bisphenol monomer. This monomer can then be copolymerized to produce poly(phenylene oxide)s with inherent flame retardancy and higher glass transition temperatures.

Comparative Reactivity Studies with Other Methylolphenols

To fully understand the chemical behavior of this compound, it is essential to compare its reactivity with that of other methylolphenols. These studies, often involving kinetic and mechanistic analysis, provide insights into how the number and position of methylol groups influence reaction rates.

Kinetic studies of the reactions between various phenols and formaldehyde under alkaline conditions have provided detailed rate constants for the formation and subsequent reactions of different methylolphenols. A consistent finding is that the presence of methylol groups at the ortho positions significantly enhances the reactivity of the phenolic molecule. masterorganicchemistry.com

Comparisons reveal that 2,6-dimethylolphenol is substantially more reactive than phenol itself, as well as monomethylolphenols like o-methylolphenol (saligenin) and p-methylolphenol. masterorganicchemistry.com The introduction of the first ortho-methylol group activates the remaining reactive sites on the ring (the other ortho and the para positions), accelerating further methylolation. masterorganicchemistry.comucalgary.ca In contrast, a methylol group at the para position tends to slightly retard further reactions on the ring. masterorganicchemistry.comucalgary.ca

Consequently, 2,6-dimethylolphenols are among the most reactive species in a phenol-formaldehyde reaction system. masterorganicchemistry.com This heightened reactivity is often attributed to the electronic effects of the methylol groups and the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the ortho-methylol groups, which can influence the nucleophilicity of the phenoxide ion intermediate. ucalgary.ca In polymerization reactions, the presence of methylol groups has been shown to accelerate curing at lower temperatures compared to unfunctionalized analogues. wikipedia.org

Table 2: Comparative Reactivity of Methylolphenols

Compound Relative Reactivity Key Factors
Phenol Baseline Standard aromatic nucleophilicity.
p-Methylolphenol Lower Para-methylol group slightly deactivates the ring to further substitution. masterorganicchemistry.comucalgary.ca
o-Methylolphenol Higher Ortho-methylol group activates the remaining ring positions. masterorganicchemistry.comucalgary.ca

Polymerization Behavior of Analogous Systems

The polymerization behavior of phenolic compounds structurally analogous to this compound, particularly those with substituted methyl groups at the 2 and 6 positions, is a subject of significant interest in polymer chemistry. A prime example is the oxidative polymerization of 2,6-dimethylphenol (2,6-DMP) to produce poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic. researchgate.netmdpi.com This polymer is noted for its low dissipation factor, making it a valuable component in materials designed for high-frequency communication applications. mdpi.com

The synthesis of PPO and its derivatives often involves oxidative coupling reactions. For instance, the copolymerization of 2,6-DMP with various DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)-substituted tetramethyl bisphenol monomers has been successfully carried out. mdpi.com This process typically utilizes a copper(I) bromide/N-butyldimethylamine (CuBr/DMBA) catalyst system in an organic solvent under a continuous flow of oxygen. mdpi.com The resulting polymers are telechelic PPO oligomers with the DOPO moieties incorporated into the polymer backbone. mdpi.com The inclusion of these specific monomers can enhance properties such as glass transition temperatures and thermal degradability. mdpi.com

The selection of the catalyst and reaction conditions plays a crucial role in determining the molecular weight and yield of the resulting polymer. Research has explored the use of water-soluble copper complex catalysts with natural ligands like arginine in alkaline water for the polymerization of 2,6-dimethylphenol. researchgate.net This approach has yielded PPO with controllable molecular weights. researchgate.net

The table below summarizes the polymerization of 2,6-dimethylphenol (an analogue to this compound) under different catalytic systems.

Catalyst SystemLigand/Co-catalystSolvent SystemPolymerYield (%)Number-Average Molecular Weight (Mn)Molecular Weight Distribution (Mw/Mn)Reference
Copper ComplexArginineAlkaline WaterPoly(2,6-dimethyl-1,4-phenylene oxide)7244001.7 researchgate.net
CuBr/DMBAN-butyldimethylamineToluene/DMAcDOPO-containing Poly(phenylene oxide)--- mdpi.com

Furthermore, modifications to the end groups of PPO oligomers can be made to create thermosetting materials. Amine end-capped oligo(2,6-dimethyl phenylene oxide) can be prepared and subsequently used to synthesize telechelic oligomer-type benzoxazines and main-chain type benzoxazine (B1645224) polymers. mdpi.com These materials, upon curing, can result in thermosets with high glass transition temperatures and low dissipation factors, suitable for electronic applications. mdpi.com

Sustainable Aspects and Lifecycle Considerations in 2,6 Dimethylol 4 Ethylphenol Chemistry

The lifecycle of chemical compounds, from synthesis to end-of-life, is under increasing scrutiny from the perspective of sustainability. For 2,6-Dimethylol-4-ethylphenol, a key monomer in the production of certain phenolic resins, this involves applying green chemistry principles to its synthesis, exploring renewable sources for its precursors, and developing strategies for the recycling and management of the polymeric materials it helps create.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,6-Dimethylol-4-ethylphenol to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves adjusting reaction parameters such as temperature, catalyst loading, and solvent polarity. For phenolic derivatives, etherification or alkylation reactions are common. For example, tert-butyl groups in analogs (e.g., 2,6-Di-tert-butyl-4-ethylphenol) are introduced via Friedel-Crafts alkylation using acidic catalysts . Researchers should monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via nuclear magnetic resonance (NMR) to identify side products. Purification via column chromatography or recrystallization can enhance purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the positions of hydroxyl, methylol, and ethyl groups by analyzing chemical shifts and splitting patterns (e.g., aromatic protons in 2,6-substituted phenols show distinct coupling ).
  • FT-IR : Hydroxyl (-OH) stretching (~3200–3500 cm⁻¹) and aromatic C=C vibrations (~1500–1600 cm⁻¹) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, critical for verifying structural integrity .

Q. How does the steric and electronic environment of this compound influence its stability under varying pH conditions?

  • Methodological Answer : Stability studies require controlled pH buffers (e.g., 1–14) and monitoring via UV-Vis spectroscopy or HPLC. The methylol groups (-CH₂OH) may undergo oxidation or dehydration under acidic/alkaline conditions, while the ethyl group at the 4-position provides steric protection. Comparative studies with analogs (e.g., 4-ALLYL-2,6-DIMETHOXYPHENOL) reveal electronic effects of substituents on phenolic O-H bond dissociation energy .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Researchers should:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control batches.
  • Validate purity : Employ HPLC with diode-array detection (DAD) to confirm compound homogeneity .
  • Cross-reference data : Compare results with structurally similar compounds (e.g., 2,6-Di-tert-butyl-4-s-butylphenol) to identify trends in substituent effects .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, methylol groups may act as hydrogen-bond donors in catalytic cycles .
  • Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., ethanol vs. DMSO) to assess solubility and aggregation behavior .
  • Benchmarking : Validate models against experimental data from analogs like 2,6-Diiodo-4-methylphenol .

Q. What advanced chromatographic methods are suitable for separating this compound from complex reaction mixtures?

  • Methodological Answer :

  • HPLC with gradient elution : Use C18 columns and mobile phases (e.g., water/acetonitrile with 0.1% formic acid) to resolve polar hydroxylated byproducts.
  • Size-Exclusion Chromatography (SEC) : Separate high-molecular-weight oligomers formed during synthesis .
  • Chiral Chromatography : If stereoisomers exist (e.g., due to methylol group conformers), use chiral columns (e.g., Chiralpak IA) with polar organic modifiers .

Q. How can researchers assess the environmental impact of this compound degradation products?

  • Methodological Answer :

  • Biodegradation assays : Use OECD 301 protocols with activated sludge to measure biochemical oxygen demand (BOD).
  • Ecotoxicology : Test acute toxicity on Daphnia magna or algae, comparing results to structurally related compounds (e.g., Nonylphenol derivatives) .
  • Analytical monitoring : LC-MS/MS detects persistent metabolites, such as quinones or carboxylated derivatives .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antioxidant activity of this compound?

  • Methodological Answer : Discrepancies may stem from:

  • Assay choice : DPPH vs. ORAC assays measure different radical scavenging mechanisms.
  • Concentration effects : Pro-oxidant behavior at high concentrations (e.g., >100 μM) may obscure antioxidant activity .
  • Structural analogs : Compare with 2,6-Di-tert-butyl-4-methylphenol (BHT), where tert-butyl groups enhance lipid solubility and membrane penetration .

Method Development

Q. How can researchers design a robust protocol for quantifying trace impurities in this compound batches?

  • Methodological Answer :

  • Sample preparation : Liquid-liquid extraction (LLE) with ethyl acetate removes non-polar contaminants.
  • GC-MS with derivatization : Silylate hydroxyl groups using BSTFA to improve volatility and detection limits.
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), precision (%RSD < 5%), and recovery (90–110%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.